molecular formula C8H15N B1266757 1-(But-3-en-1-yl)pyrrolidine CAS No. 7255-63-2

1-(But-3-en-1-yl)pyrrolidine

Cat. No. B1266757
CAS RN: 7255-63-2
M. Wt: 125.21 g/mol
InChI Key: FOUQITQNYKZCHC-UHFFFAOYSA-N
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Patent
US07119205B2

Procedure details

4-Bromo-but-1-ene (81 mg, 0.6 mmol) was added dropwise to a stirred suspension of pyrrolidine (50 μL, 0.6 mmol) and Cs2CO3 (196 mg, 0.6 mmol) in 1 mL DMF. The mixture was heated to 120° C. using microwave for 20 min, then filtered and used for the next step directly without purification.
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step One
Quantity
196 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH:4]=[CH2:5].[NH:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C>[CH2:2]([N:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1)[CH2:3][CH:4]=[CH2:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
81 mg
Type
reactant
Smiles
BrCCC=C
Name
Quantity
50 μL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
196 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
used for the next step directly without purification

Outcomes

Product
Name
Type
Smiles
C(CC=C)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.